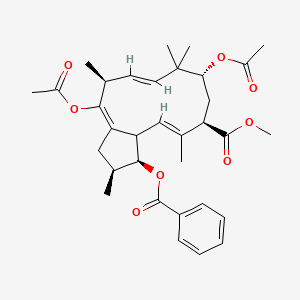

Euphorbin E

Description

Propriétés

Numéro CAS |

126239-93-8 |

|---|---|

Formule moléculaire |

C33H42O8 |

Poids moléculaire |

566.7 g/mol |

Nom IUPAC |

methyl (1S,2S,3aE,5S,6E,9R,11R,12E)-4,9-diacetyloxy-1-benzoyloxy-2,5,8,8,12-pentamethyl-1,2,3,5,9,10,11,13a-octahydrocyclopenta[12]annulene-11-carboxylate |

InChI |

InChI=1S/C33H42O8/c1-19-14-15-33(6,7)28(39-22(4)34)18-25(32(37)38-8)20(2)16-26-27(29(19)40-23(5)35)17-21(3)30(26)41-31(36)24-12-10-9-11-13-24/h9-16,19,21,25-26,28,30H,17-18H2,1-8H3/b15-14+,20-16+,29-27+/t19-,21-,25+,26?,28+,30-/m0/s1 |

Clé InChI |

BSEUVBISSZPVKT-VRCZBDOOSA-N |

SMILES isomérique |

C[C@H]1C/C/2=C(/[C@H](/C=C/C([C@@H](C[C@H](/C(=C/C2[C@H]1OC(=O)C3=CC=CC=C3)/C)C(=O)OC)OC(=O)C)(C)C)C)\OC(=O)C |

SMILES canonique |

CC1CC2=C(C(C=CC(C(CC(C(=CC2C1OC(=O)C3=CC=CC=C3)C)C(=O)OC)OC(=O)C)(C)C)C)OC(=O)C |

Origine du produit |

United States |

Méthodes De Préparation

Analyse Des Réactions Chimiques

Euphorbin E undergoes various chemical reactions, including oxidation and hydrolysis . Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions include simpler phenolic compounds and other hydrolyzable tannins . Euphorbin E’s highly oxidized structure makes it a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress .

Applications De Recherche Scientifique

Pharmacological Applications

Euphorbin E exhibits a range of biological activities that make it a candidate for therapeutic applications. Below are some notable pharmacological properties:

- Anticancer Activity : Euphorbin E has shown potential in inhibiting cancer cell proliferation. Studies indicate that extracts from Euphorbia hirta, which contains Euphorbin E, possess significant anticancer properties against various cell lines, suggesting its role as a natural chemotherapeutic agent .

- Antiviral Properties : The compound has been investigated for its antiviral effects. Research indicates that Euphorbia hirta extracts can inhibit viruses such as HIV and dengue, with Euphorbin E contributing to this activity by targeting viral replication mechanisms .

- Anti-inflammatory Effects : Euphorbin E has demonstrated anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. Its ability to suppress pro-inflammatory cytokines suggests a mechanism that could be harnessed in therapeutic formulations .

Agricultural Applications

Euphorbin E also shows promise in agricultural contexts, particularly in pest management:

- Natural Pesticide : Due to its toxic effects on certain herbivores and pathogens, Euphorbin E can be explored as a natural pesticide. Its application could reduce reliance on synthetic chemicals, promoting sustainable agricultural practices .

- Plant Growth Regulation : Compounds derived from Euphorbia hirta have been noted to influence plant growth positively. Research into Euphorbin E's effects on plant physiology could lead to its use as a biostimulant in crop production .

Biomedical Research

Euphorbin E's unique structure and properties make it an interesting subject for biomedical research:

- Drug Development : The compound's diverse biological activities position it as a candidate for drug development. Ongoing research aims to isolate and characterize its active components to formulate new medications targeting specific diseases .

- Mechanistic Studies : Investigating the molecular mechanisms through which Euphorbin E exerts its effects can provide insights into its potential applications in treating complex diseases such as cancer and viral infections. This research is crucial for understanding how to optimize its use in clinical settings .

Case Studies and Research Findings

Several studies have documented the effects of Euphorbin E and related compounds:

- Anticancer Studies : A study published in the Chemistry and Pharmacology Bulletin highlighted the anticancer effects of extracts containing Euphorbin E, demonstrating significant inhibition of tumor growth in preclinical models .

- Antiviral Activity : Research indicated that Euphorbia hirta extracts showed promising results against various viral infections, with Euphorbin E being one of the active constituents contributing to this effect .

- Toxicological Assessments : Case studies have reported the toxic effects of Euphorbia sap on human health, emphasizing the need for careful handling but also indicating potential therapeutic uses when properly managed .

Mécanisme D'action

Euphorbin E exerts its effects through several mechanisms:

Antioxidant Activity: Euphorbin E scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons to neutralize reactive oxygen species.

Anti-inflammatory Activity: Euphorbin E inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and nitric oxide synthase, thereby reducing inflammation.

Antimicrobial Activity: Euphorbin E disrupts the cell membranes of bacteria and fungi, leading to cell lysis and death.

Comparaison Avec Des Composés Similaires

Antioxidant and Antimicrobial Effects

- Euphorbin E : Demonstrates antimicrobial activity attributed to tannins, which disrupt microbial membranes and inhibit enzymes .

- Euphorbin A and B : Isolated from E. maculata, these compounds show comparable antimicrobial effects but differ in potency due to structural variations .

- Euphorbin-2 (from E.

Anti-inflammatory Activity

- Euphorbin E : Indirectly linked to anti-inflammatory effects via E. nivulia extracts (39.6% inhibition in rat edema models) .

- Euphorbin A and C: Known to modulate inflammatory pathways in E. hirta, but quantitative comparisons with Euphorbin E are lacking .

Plant Sources and Ecological Roles

- Euphorbin E : Predominantly found in E. hirta and E. nivulia, where it may act as a chemical defense against herbivores .

- Euphorbin F : Isolated from E. tirucalli, a species adapted to arid environments, suggesting ecological specialization of tannin production .

- Euphorbin-1 and Euphorbin-2 : Specific to Central Asian Euphorbia species (E. ferganensis and E. franchetii), highlighting geographic diversification .

Q & A

Q. What are the established methods for isolating and characterizing Euphorbin E from natural sources?

Euphorbin E isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as HPLC or TLC for purification. Structural characterization employs spectroscopic methods (NMR, MS) and X-ray crystallography. Validation requires comparison with published spectral data and purity assays (e.g., ≥95% by HPLC) . For reproducibility, document solvent ratios, column specifications, and instrumental parameters (e.g., NMR frequency, MS ionization mode) .

Q. How can researchers validate the bioactivity of Euphorbin E in preliminary assays?

Use dose-response experiments with positive and negative controls to assess bioactivity (e.g., cytotoxicity via MTT assay). Replicate experiments at least triplicate to confirm statistical significance (p < 0.05). Include solvent-only controls to rule out artifacts. Reference standard compounds (e.g., doxorubicin for cytotoxicity) and validate assay conditions (pH, temperature, incubation time) against established protocols .

Q. What are the key challenges in synthesizing Euphorbin E derivatives for structure-activity relationship (SAR) studies?

Common challenges include stereochemical control during synthesis and maintaining compound stability. Address these by:

- Optimizing reaction conditions (e.g., chiral catalysts, inert atmospheres).

- Validating intermediate structures via FTIR and H-NMR at each step.

- Using stability-indicating assays (e.g., accelerated degradation studies under heat/light) .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory data on Euphorbin E’s mechanism of action?

Contradictions often arise from variability in cell lines, assay protocols, or compound purity. To address this:

- Standardize experimental models (e.g., use authenticated cell lines from repositories like ATCC).

- Perform orthogonal assays (e.g., Western blotting alongside ELISA to confirm protein interactions).

- Conduct meta-analyses of published data to identify confounding variables (e.g., solvent effects, incubation times) .

- Example table for comparative analysis:

| Study | Cell Line | Purity (%) | IC50 (μM) | Key Finding |

|---|---|---|---|---|

| A | HeLa | 98 | 2.1 | Apoptosis via caspase-3 |

| B | MCF-7 | 95 | 5.7 | Autophagy dominant |

Q. What computational strategies are effective for predicting Euphorbin E’s molecular targets?

Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations to assess binding stability. Validate predictions using:

- Pharmacophore modeling to identify essential interaction sites.

- Experimental validation via knockout cell lines or competitive binding assays.

- Cross-reference results with databases like ChEMBL or PubChem BioAssay .

Q. How can researchers ensure reproducibility in Euphorbin E pharmacokinetic studies?

Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable):

- Publish raw pharmacokinetic data (e.g., plasma concentration-time curves) in repositories like Zenodo.

- Detail animal models (species, weight, dosing regimen) and analytical methods (e.g., LC-MS/MS parameters).

- Use standardized metrics (AUC, Cmax, t½) and report inter-individual variability .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of Euphorbin E?

- Fit dose-response data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- Report confidence intervals for EC50/IC50 values.

- For heterogeneous data, apply non-parametric tests (e.g., Kruskal-Wallis) or mixed-effects models .

Methodological Considerations for Peer Review

Q. How should researchers address ethical concerns in Euphorbin E studies involving animal models?

- Obtain approval from institutional ethics committees (IACUC or equivalent).

- Follow ARRIVE guidelines for reporting animal experiments, including sample size justification and humane endpoints.

- Publish negative results to avoid publication bias .

What criteria define a robust research question for Euphorbin E studies?

A strong research question must:

Q. How can researchers optimize data transparency in Euphorbin E publications?

- Deposit raw data in FAIR-aligned repositories (e.g., Figshare, Dryad).

- Provide detailed supplemental materials, including spectra, chromatograms, and assay protocols.

- Use persistent identifiers (DOIs) for datasets and cite them in the methods section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.